molecular formula C10H9IN2O2 B2396650 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione CAS No. 1528991-21-0

1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B2396650
CAS No.: 1528991-21-0
M. Wt: 316.098
InChI Key: NMXLSPXXUCMDPZ-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of dihydropyrimidines These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and ethyl acetoacetate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium ethoxide in ethanol. The mixture is heated to facilitate the formation of the dihydropyrimidine ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections due to its biological activity.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic processes.

Comparison with Similar Compounds

1-(4-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione can be compared with other dihydropyrimidine derivatives, such as:

    1-(4-Bromophenyl)dihydropyrimidine-2,4(1H,3H)-dione: Similar in structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)dihydropyrimidine-2,4(1H,3H)-dione:

    1-(4-Fluorophenyl)dihydropyrimidine-2,4(1H,3H)-dione: The presence of a fluorine atom can enhance its stability and influence its interaction with biological targets.

The uniqueness of this compound lies in its iodophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-iodophenyl)-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXLSPXXUCMDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528991-21-0
Record name 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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